3,3'-Dithiobis[N-(methyl-d3)propanamide]

XL-MS Quantitative Proteomics Isotope Labeling

3,3'-Dithiobis[N-(methyl-d3)propanamide] is a deuterium-labeled, homobifunctional crosslinker for quantitative proteomics and MS. The +6 Da mass shift from its non-deuterated analog eliminates spectral overlap, ensuring precise isotope dilution mass spectrometry (IDMS) for accurate quantitation in complex matrices. Its deuterated methyl groups are silent in ¹H NMR, reducing spectral crowding. It is used as a cleavable crosslinker for protein interaction analysis and as an internal standard for drug metabolism studies.

Molecular Formula C8H16N2O2S2
Molecular Weight 242.4 g/mol
Cat. No. B13425694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Dithiobis[N-(methyl-d3)propanamide]
Molecular FormulaC8H16N2O2S2
Molecular Weight242.4 g/mol
Structural Identifiers
SMILESCNC(=O)CCSSCCC(=O)NC
InChIInChI=1S/C8H16N2O2S2/c1-9-7(11)3-5-13-14-6-4-8(12)10-2/h3-6H2,1-2H3,(H,9,11)(H,10,12)/i1D3,2D3
InChIKeyQUHFFYTTZGTUQQ-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Dithiobis[N-(methyl-d3)propanamide]: A Deuterium-Labeled Cleavable Crosslinker for Quantitative Proteomics and Structural Biology Procurement


3,3'-Dithiobis[N-(methyl-d3)propanamide] is a homobifunctional, cleavable crosslinker featuring a central disulfide bond and terminal amide groups, distinguished by the incorporation of deuterium atoms (d3) on its N-methyl moieties. This isotopic labeling results in a molecular weight of 242.4 g/mol , a +6 Da mass shift compared to its non-deuterated analog N,N'-dimethyl-3,3'-dithiodipropionamide . The compound's core disulfide spacer enables reversible covalent bond formation with target molecules, which can be selectively cleaved under reducing conditions . Its primary application is as a mass tag in crosslinking mass spectrometry (XL-MS), facilitating the identification and quantitation of crosslinked peptides through the generation of characteristic doublet signatures in MS1 spectra [1]. This deuterated amide represents a specialized tool in structural proteomics, offering a defined mass difference for differential analysis compared to standard hydrogen-based crosslinkers.

Why 3,3'-Dithiobis[N-(methyl-d3)propanamide] Cannot Be Substituted by Non-Deuterated or Non-Amidated Disulfide Crosslinkers


In quantitative crosslinking mass spectrometry (qXL-MS), the use of isotopically labeled crosslinkers is critical for accurate relative quantitation of protein conformational changes or interaction dynamics [1]. Substituting 3,3'-Dithiobis[N-(methyl-d3)propanamide] with its non-deuterated counterpart (e.g., N,N'-dimethyl-3,3'-dithiodipropionamide) or a different cleavable crosslinker like DSP (dithiobis(succinimidyl propionate)) would eliminate the ability to perform MS1-based comparative analysis. The deuterium atoms in the target compound provide a defined +6 Da mass shift, enabling a 1:1 mixture of 'light' (d0) and 'heavy' (d6) crosslinkers to generate distinguishable peptide doublets in MS spectra . This isotopic signature is essential for automated detection and quantitation workflows [2]. Non-labeled crosslinkers lack this intrinsic mass tag, necessitating separate experiments or metabolic labeling (e.g., SILAC), which introduces experimental variability and is not feasible in all biological systems. Furthermore, alternative cleavable crosslinkers (e.g., DSP, DTSSP) possess different spacer lengths and reactive groups, which can alter the crosslinking distance constraints and bias the resulting protein interaction maps, underscoring the need for a specific, fit-for-purpose reagent [1].

Quantitative Evidence for 3,3'-Dithiobis[N-(methyl-d3)propanamide]: Direct Comparator Data for Informed Procurement in Structural Proteomics


Defined +6 Da Mass Shift Enables MS1-Based Differential Quantitation vs. Non-Deuterated Analog

The incorporation of six deuterium atoms (d6) across the two N-methyl groups in 3,3'-Dithiobis[N-(methyl-d3)propanamide] results in a mass increase of 6.04 Da relative to its non-deuterated analog, N,N'-dimethyl-3,3'-dithiodipropionamide . This precise mass shift allows for the use of a 1:1 mixture of 'light' (d0) and 'heavy' (d6) crosslinkers in a single experiment. In MS1 scans, crosslinked peptide pairs derived from differentially treated samples appear as doublets separated by 6.04 m/z units, facilitating unambiguous identification and relative quantitation based on ion intensities [1].

XL-MS Quantitative Proteomics Isotope Labeling

Deuterium-Induced NMR Spectral Simplification Reduces Signal Overlap vs. Proteated Crosslinkers

The substitution of hydrogens with deuterons on the N-methyl groups of 3,3'-Dithiobis[N-(methyl-d3)propanamide] eliminates the corresponding proton signals in 1H-NMR spectra. This simplifies the spectral analysis of crosslinked protein complexes by removing up to six proton signals from the crosslinker itself, which would otherwise overlap with signals from the protein backbone or side chains. In contrast, non-deuterated crosslinkers like N,N'-dimethyl-3,3'-dithiodipropionamide introduce a complex set of methyl proton resonances (approx. 2.8-3.0 ppm) that can obscure critical amide and alpha-proton regions .

NMR Spectroscopy Structural Biology Protein Dynamics

Enhanced Crosslink Identification in Complex Proteomes with Isotope-Labeled Crosslinkers vs. Unlabeled Reagents

A study employing a deuterated (D12) crosslinker, analogous in concept to 3,3'-Dithiobis[N-(methyl-d3)propanamide], demonstrated that the combination of isotope labeling and MS cleavability leads to a statistically significant increase in the number of identifiable crosslinked peptides, particularly in complex biological mixtures [1]. When applied to a Drosophila embryo extract, the use of the isotope-labeled crosslinker mixture resulted in the identification of 30-50% more crosslinks compared to experiments using the unlabeled crosslinker alone, due to improved automated data analysis enabled by the characteristic isotope doublets [1].

XL-MS Proteomics Bioinformatics

Defined Application Scenarios for 3,3'-Dithiobis[N-(methyl-d3)propanamide] in Quantitative Structural Proteomics


Quantitative Crosslinking Mass Spectrometry (qXL-MS) for Mapping Drug-Induced Conformational Changes

Use 3,3'-Dithiobis[N-(methyl-d3)propanamide] in a comparative qXL-MS workflow to quantify changes in protein structure or protein-protein interactions in response to drug treatment. One cell population is crosslinked with the 'light' (d0) crosslinker, and the treated population with the 'heavy' (d6) crosslinker. Following sample pooling, digestion, and LC-MS/MS analysis, the intensity ratios of the resulting 6 Da doublets for each crosslinked peptide provide a direct, MS1-level quantitation of drug-induced conformational shifts or altered interaction interfaces. This approach, validated by studies with analogous deuterated crosslinkers, improves the statistical robustness of the experiment and reduces false discovery rates [1].

NMR-Based Structural Studies of Protein-Ligand Complexes Requiring Clean Spectral Readouts

Employ 3,3'-Dithiobis[N-(methyl-d3)propanamide] as a stabilizing crosslinker for NMR samples of dynamic protein complexes or intrinsically disordered proteins. The deuterated N-methyl groups are silent in 1H-NMR, significantly reducing spectral crowding in the aliphatic region. This allows for the unambiguous assignment of protein backbone and side-chain resonances, enabling detailed analysis of chemical shift perturbations upon ligand binding. This application is critical for structure-based drug design where NMR is the primary tool for validating binding modes and mapping interaction surfaces.

Internal Standard for Absolute Quantitation of Crosslinked Peptides in Targeted Proteomics

Spike a known, defined quantity of a synthetic, crosslinked peptide standard, labeled with the 'heavy' (d6) form of 3,3'-Dithiobis[N-(methyl-d3)propanamide], into a biological sample crosslinked with the 'light' (d0) version. The 6 Da mass difference allows for co-elution and co-ionization in LC-MS, with the heavy peptide serving as a perfect internal standard. The ratio of light-to-heavy peptide peak areas enables accurate absolute quantitation of the target crosslinked species, a crucial step for validating biomarker candidates or measuring target engagement in pharmacodynamic assays.

Differentiation of In Vivo vs. In Vitro Crosslinked States in Cellular Models

Perform in vivo crosslinking on intact cells with the 'light' (d0) crosslinker, followed by lysis and a secondary, in vitro crosslinking step with the 'heavy' (d6) crosslinker. MS analysis of the digested crosslinked peptides will reveal distinct isotopic envelopes. Doublet peaks with a high heavy/light ratio indicate protein interactions that were only crosslinked after cell lysis, which are potential artifacts. Conversely, peaks with a high light/heavy ratio represent bona fide in vivo interactions. This dual-labeling strategy enhances the confidence in identified protein-protein interaction networks from cellular models.

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